9Z,12Z,15Z-octadecatrienoyl-CoA

Mitochondrial Metabolism Beta-Oxidation Carnitine Palmitoyltransferase

This is the definitive activated form of alpha-linolenic acid (ALA) for studying omega-3 metabolism. Unlike linoleoyl-CoA or oleoyl-CoA, its unique trienoic structure drives distinct enzyme kinetics: restricted mitochondrial uptake via CPT, preferential DGAT-mediated TAG assembly for enhanced omega-3 oil engineering, and potent competitive inhibition of Δ6-desaturase (reducing linoleoyl-CoA conversion to 2.0%). Ideal for in vitro reconstitution, inhibitor screening, and lipidomics standards. Choose this compound to ensure physiologically relevant results in ALA elongation, desaturation, and lipid remodeling assays. Available in high purity (>99%) for critical biochemical applications.

Molecular Formula C39H64N7O17P3S
Molecular Weight 1028.0 g/mol
Cat. No. B15549598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9Z,12Z,15Z-octadecatrienoyl-CoA
Molecular FormulaC39H64N7O17P3S
Molecular Weight1028.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h5-6,8-9,11-12,26-28,32-34,38,49-50H,4,7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b6-5-,9-8-,12-11-/t28-,32?,33+,34+,38-/m1/s1
InChIKeyOMKFKBGZHNJNEX-JVNHXLJDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9Z,12Z,15Z-Octadecatrienoyl-CoA: Metabolic Role and Core Identity in Omega-3 Fatty Acid Biochemistry


9Z,12Z,15Z-octadecatrienoyl-CoA, commonly known as alpha-linolenoyl-CoA, is the coenzyme A thioester derivative of the essential omega-3 fatty acid alpha-linolenic acid (ALA) [1]. As a long-chain fatty acyl-CoA, it functions as the obligate activated intermediate required for all downstream metabolic pathways of ALA, including its β-oxidation, elongation/desaturation into longer-chain omega-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and its incorporation into complex lipids [2]. Its unique structure, containing three cis double bonds at the 9, 12, and 15 positions, distinguishes it from more common cellular acyl-CoAs and is the primary determinant of its distinct interaction profiles with key metabolic enzymes [3].

Why Linoleoyl-CoA or Oleoyl-CoA Cannot Substitute for 9Z,12Z,15Z-Octadecatrienoyl-CoA in Metabolic Studies


While 9Z,12Z,15Z-octadecatrienoyl-CoA (C18:3 n-3) shares the same 18-carbon chain length as its common analogs linoleoyl-CoA (C18:2 n-6) and oleoyl-CoA (C18:1 n-9), their distinct degrees of unsaturation confer radically different kinetic and regulatory behaviors across multiple enzyme systems. As established by comparative biochemical studies, substituting a more saturated analog will not replicate the native flux or regulatory outcomes for three primary reasons: (1) 9Z,12Z,15Z-octadecatrienoyl-CoA exhibits uniquely restricted transport into the mitochondrion via the carnitine palmitoyltransferase (CPT) system [1]; (2) it shows a markedly different affinity for acyltransferases involved in lipid remodeling [2]; and (3) it acts as a potent competitive inhibitor of the Δ6-desaturase that converts omega-6 linoleoyl-CoA to gamma-linolenoyl-CoA [3]. These differences are not subtle; they represent quantifiable metabolic bottlenecks and branching points that dictate the partitioning of fatty acids between oxidation, elongation, and storage [1]. Generic substitution will therefore produce spurious results in studies of lipid metabolism, signaling, or membrane dynamics.

Quantitative Differential Evidence for 9Z,12Z,15Z-Octadecatrienoyl-CoA Against Key Analogs


Differential Mitochondrial Entry: Rate of Acylcarnitine Formation vs. Oleoyl-CoA

In a comparative study of acyl-CoA flux through the mitochondrial outer membrane in rat liver, the rate of acylcarnitine formation from 9Z,12Z,15Z-octadecatrienoyl-CoA (alpha-linolenoyl-CoA) was found to be 'very low' across all concentrations tested, in contrast to oleoyl-CoA and linoleoyl-CoA, which were effectively converted [1].

Mitochondrial Metabolism Beta-Oxidation Carnitine Palmitoyltransferase CPT1 Acylcarnitine

Competitive Inhibition of Omega-6 Desaturation: Impact on Linoleoyl-CoA Conversion

When 9Z,12Z,15Z-octadecatrienoyl-CoA and linoleoyl-CoA are simultaneously presented as substrates to acyl-CoA 6-desaturase (EC 1.14.19.3), the conversion of the omega-6 substrate linoleoyl-CoA is significantly impaired [1]. In Mortierella alpina, while linoleoyl-CoA achieves a 58.4% conversion rate on its own, the concurrent presence of 9Z,12Z,15Z-octadecatrienoyl-CoA dramatically reduces the latter's conversion to just 2.0% [1].

Polyunsaturated Fatty Acid Synthesis Enzyme Competition Delta-6 Desaturase Omega-3/Omega-6 Balance Substrate Inhibition

Markedly Reduced Affinity for Lysophospholipid Acyltransferases (LPCAT)

Kinetic analysis of human lysophosphatidylcholine acyltransferase (LPCAT, EC 2.3.1.23) reveals that 9Z,12Z,15Z-octadecatrienoyl-CoA has a substantially lower apparent affinity (higher Km) compared to other long-chain acyl-CoAs [1]. Its Km is an order of magnitude higher than that for stearoyl-CoA and oleoyl-CoA, and nearly twice that of arachidonoyl-CoA [1].

Lipid Remodeling Lands' Cycle Acyltransferase Phosphatidylcholine Synthesis Enzyme Kinetics

Superior Substrate Preference in Plant Triacylglycerol (TAG) Biosynthesis

In plant lipid metabolism, specific isoforms of diacylglycerol acyltransferase (DGAT), the enzyme catalyzing the final and committed step of triacylglycerol (TAG) synthesis, exhibit a pronounced preference for 9Z,12Z,15Z-octadecatrienoyl-CoA over other common acyl-CoA substrates [1][2]. For example, purified Brassica napus DGAT1 shows a clear substrate preference hierarchy: alpha-linolenoyl-CoA > oleoyl-CoA = palmitoyl-CoA > linoleoyl-CoA > stearoyl-CoA [1]. More strikingly, flax DGAT2 (LuDGAT2-3) displays an approximately 20-fold higher preference for alpha-linolenoyl-CoA compared to oleoyl-CoA [2].

Plant Lipid Metabolism Triacylglycerol Synthesis Diacylglycerol Acyltransferase Seed Oil Engineering Substrate Specificity

Role as the Definitive Omega-3 Endpoint of Omega-3 Desaturase Activity

The enzyme omega-3 fatty acid desaturase (e.g., FAT-1 from C. elegans) converts omega-6 fatty acyl-CoA substrates to their omega-3 counterparts [1]. Specifically, it acts on linoleoyl-CoA (18:2 n-6) to generate 9Z,12Z,15Z-octadecatrienoyl-CoA (18:3 n-3) as its primary C18 product [1]. This reaction defines the target compound as the direct and necessary biosynthetic product of this critical metabolic step [1].

Omega-3 Desaturase Biosynthetic Pathway Polyunsaturated Fatty Acids Enzyme Specificity Metabolic Engineering

Validated Research Applications for 9Z,12Z,15Z-Octadecatrienoyl-CoA Supported by Comparative Data


In Vitro Reconstitution of Plant Oil Biosynthesis and Metabolic Engineering

Based on its superior substrate preference for specific DGAT isoforms [1], 9Z,12Z,15Z-octadecatrienoyl-CoA is the definitive acyl-donor for in vitro assays designed to characterize and engineer triacylglycerol (TAG) assembly pathways for enhanced omega-3 content. Its use in assays with purified DGAT enzymes (e.g., from flax or Brassica) is essential to validate enzyme specificity and predict in vivo flux toward ALA-rich oils [1][2].

Mechanistic Studies of Omega-3 vs. Omega-6 Metabolic Competition

The strong competitive inhibition exerted by 9Z,12Z,15Z-octadecatrienoyl-CoA on Δ6-desaturase (reducing linoleoyl-CoA conversion to 2.0%) [3] makes this compound an indispensable tool for dissecting the regulation of the omega-6 pathway. It is required for in vitro enzyme kinetic studies that model how elevated cellular omega-3 levels suppress the biosynthesis of long-chain omega-6 PUFAs like arachidonic acid [3].

Investigation of Extra-Mitochondrial Omega-3 Metabolism

Given its minimal conversion to acylcarnitine by CPT I [4], 9Z,12Z,15Z-octadecatrienoyl-CoA is the ideal substrate for studies focused on cytosolic lipid metabolism. It allows researchers to specifically track the desaturation/elongation of ALA to EPA and DHA, or its incorporation into membrane and storage lipids, without the confounding variable of simultaneous mitochondrial β-oxidation [4].

Quantitative LC-MS/MS Lipidomics and Acyl-CoA Profiling

As the direct product of the FAT-1 omega-3 desaturase [5] and a distinct metabolite with a unique mass and retention time, 9Z,12Z,15Z-octadecatrienoyl-CoA is a required analytical standard for targeted lipidomics. Its inclusion is mandatory for the accurate identification and absolute quantification of this key node in the omega-3 metabolic network within complex biological matrices [5].

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